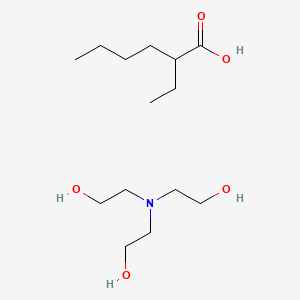
1-Anthramine, N-(2-oxazolin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthramine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₄N₂O It features an anthramine core linked to an oxazoline ring, making it a unique heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Anthramine, N-(2-oxazolin-2-yl)- can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with 2-chlorooxazoline under basic conditions. The reaction typically proceeds as follows:
Step 1: Anthranilic acid is treated with thionyl chloride to form anthraniloyl chloride.
Step 2: The anthraniloyl chloride is then reacted with 2-aminoethanol to form the intermediate anthranilamide.
Step 3: Finally, the anthranilamide is cyclized with 2-chlorooxazoline in the presence of a base such as sodium hydride to yield 1-Anthramine, N-(2-oxazolin-2-yl)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Anthramine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazoline compounds.
Aplicaciones Científicas De Investigación
1-Anthramine, N-(2-oxazolin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Anthramine, N-(2-oxazolin-2-yl)- involves its interaction with various molecular targets. The oxazoline ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
1-Anthramine, N-(2-oxazolidin-2-yl)-: Similar structure but with an oxazolidine ring instead of an oxazoline ring.
2-Anthramine, N-(2-oxazolin-2-yl)-: Positional isomer with the oxazoline ring attached at a different position on the anthramine core.
1-Anthramine, N-(2-thiazolin-2-yl)-: Similar structure but with a thiazoline ring instead of an oxazoline ring.
Uniqueness: 1-Anthramine, N-(2-oxazolin-2-yl)- is unique due to the presence of both an anthramine core and an oxazoline ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
102583-92-6 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-anthracen-1-yl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H14N2O/c1-2-5-13-11-15-14(10-12(13)4-1)6-3-7-16(15)19-17-18-8-9-20-17/h1-7,10-11H,8-9H2,(H,18,19) |
Clave InChI |
DYWYQTOLSPOWGU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


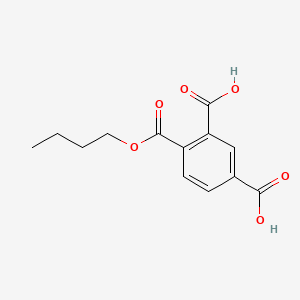
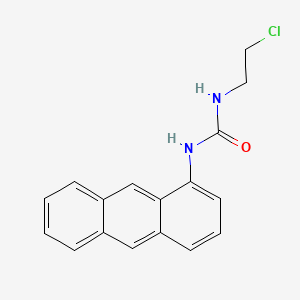

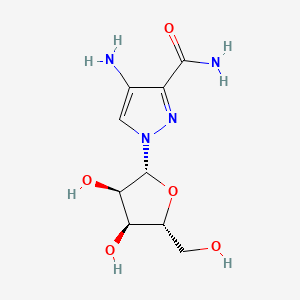

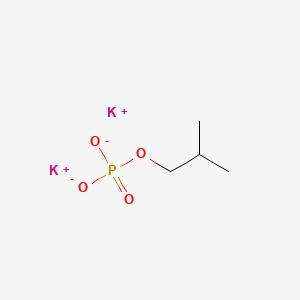
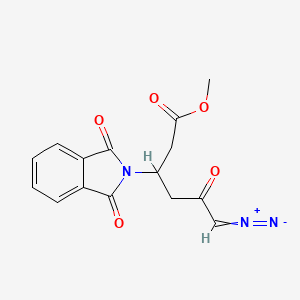

![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)




